(E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-phenylpyrimidine-2,4(1H,3H)-dione
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Description
(E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-phenylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H18N4O3S and its molecular weight is 466.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
6-Heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones, which are chemically similar to (E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-phenylpyrimidine-2,4(1H,3H)-dione, have been studied for their antimicrobial properties. These compounds showed moderate activity against bacteria like S. aureus, E. coli, and B. subtilis. Particularly, 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibited antimicrobial activity comparable to the reference drug streptomycin against P. aeruginosa (Vlasov et al., 2022).
Molecular Engineering for Photovoltaic Properties
Molecular engineering of cyanopyrid-2,6-dione functionality led to the development of novel small molecule electron donors with improved optoelectronic and photovoltaic properties. A specific compound, (Z)-5-((5'-(4-(diphenylamino)phenyl)-[2,2′-bithiophen]-5-yl)methylene)-1-(4-(hexyloxy)phenyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile, demonstrated high conversion efficiency in photovoltaic applications (Hundal et al., 2019).
Synthesis of Pyrimidine-Containing Compounds
The synthesis of various pyrimidine-containing compounds, such as 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives, has been explored. These compounds are of interest due to their potential synthetic and pharmacological applications. They exhibit characteristics like good yields and the presence of numerous hydrogen-bonding possibilities (Kochia et al., 2019).
Antioxidant Evaluation
Compounds structurally related to (E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-phenylpyrimidine-2,4(1H,3H)-dione, such as pyrazolopyridine derivatives, have been synthesized and evaluated for their antioxidant properties. Some of these compounds showed promising activities and the ability to protect DNA from damage induced by oxidative stress (Gouda, 2012).
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-phenylpyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4,6-dihydroxypyrimidine with 2,5-diphenylthiazol-4-carboxaldehyde in the presence of a base to form the Schiff base intermediate. The Schiff base intermediate is then reduced with sodium borohydride to yield the desired product.", "Starting Materials": [ "2-amino-4,6-dihydroxypyrimidine", "2,5-diphenylthiazol-4-carboxaldehyde", "base (e.g. sodium hydroxide)", "sodium borohydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dihydroxypyrimidine with 2,5-diphenylthiazol-4-carboxaldehyde in the presence of a base to form the Schiff base intermediate.", "Step 2: Reduction of the Schiff base intermediate with sodium borohydride to yield the desired product." ] } | |
CAS RN |
685106-24-5 |
Molecular Formula |
C26H18N4O3S |
Molecular Weight |
466.52 |
IUPAC Name |
5-[(E)-(2,5-diphenyl-1,3-thiazol-4-yl)iminomethyl]-6-hydroxy-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C26H18N4O3S/c31-23-20(25(32)30(26(33)29-23)19-14-8-3-9-15-19)16-27-22-21(17-10-4-1-5-11-17)34-24(28-22)18-12-6-2-7-13-18/h1-16,32H,(H,29,31,33)/b27-16+ |
InChI Key |
RMCHPEWUZIGISX-JVWAILMASA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)N=CC4=C(N(C(=O)NC4=O)C5=CC=CC=C5)O |
solubility |
not available |
Origin of Product |
United States |
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